Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” involves a multistep process. This includes the condensation of 1-methyl-3-nitro-4-propenylbenzene with 4-hydroxyphenylacetic acid, followed by reduction and esterification.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C18H15NO4/c1-11-15-10-13 (23-12-6-4-3-5-7-12)8-9-14 (15)17 (20)16 (19-11)18 (21)22-2/h3-10,20H,1-2H3
. The compound has a molecular weight of 309.32 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 309.3 g/mol .
Scientific Research Applications
Synthesis and Design
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is explored in various synthetic pathways. The compound's regioselectivity in reactions is a key focus, as seen in studies where it has been used to design combinatorial libraries. For example, Kovalenko et al. (2020) investigated its consecutive alkylation to establish regioselectivity, which is crucial for reliable design and synthesis in drug discovery (Kovalenko et al., 2020).
Molecular Docking and Biological Studies
The compound is also significant in molecular docking studies and biological applications. For instance, Kovalenko et al. (2020) performed molecular docking simulations with this compound, indicating its potential as an inhibitor of Hepatitis B Virus replication. This was further supported by experimental in vitro biological studies showing high inhibition of HBV replication (Kovalenko et al., 2020).
Mass Spectrometric Analysis
The compound's behavior under mass spectrometric conditions has been studied, providing insights into its structural transformations. Thevis et al. (2008) observed its formations of carboxylic acids after collisional activation in mass spectrometers, which is important for characterizing related compounds in various analyses (Thevis et al., 2008).
Chemical Synthesis
The compound has been synthesized through various routes, demonstrating its versatility in chemical synthesis. Lerestif et al. (1999) described a synthesis route for a protected form of this compound via cleavage of functionalized dihydrooxazoles, showcasing a method to manipulate its structure for different applications (Lerestif et al., 1999).
Antihypoxic Activity
In the field of pharmacology, research into the compound’s derivatives has shown promising biological activities. Ukrainets et al. (2014) synthesized derivatives of this compound, demonstrating their antihypoxic effects, which could lead to new biologically active substances for medical applications (Ukrainets et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the preparation of roxadustat , which is a drug used to treat anemia and chronic renal insufficiency . Therefore, it can be inferred that the targets might be related to the erythropoiesis process.
Mode of Action
Given its use in the synthesis of roxadustat, it may be involved in the inhibition of hypoxia-inducible factor prolyl hydroxylase (hif-ph), which is the mode of action of roxadustat .
Biochemical Pathways
Considering its role in the synthesis of roxadustat, it might be involved in the erythropoiesis pathway, specifically the hypoxia-inducible factor (hif) pathway .
Result of Action
Given its role in the synthesis of roxadustat, it might contribute to the increase in endogenous erythropoietin production, improved iron regulation, and reduced inflammation associated with chronic kidney disease .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of Roxadustat, a drug used to treat anemia and chronic renal insufficiency . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are essential for understanding its potential therapeutic applications and toxicity. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions are critical for its biochemical and cellular effects, influencing various metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations for its use in research and therapeutic applications. Studies have shown that the compound is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that the compound has a threshold effect, where its activity increases with dosage up to a certain point, beyond which toxicity may occur . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical and cellular effects . Studies have shown that it can modulate the activity of key enzymes, leading to changes in metabolic activity and the production of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145435 | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-34-6 | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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